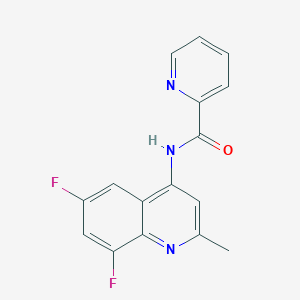

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide is a small molecule that has garnered attention due to its potential therapeutic applications. This compound is characterized by the presence of a quinoline ring substituted with fluorine atoms and a pyridine carboxamide group, which contributes to its unique chemical properties.

Méthodes De Préparation

Analyse Des Réactions Chimiques

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The fluorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound has been investigated for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

Medicine: It has shown promise as a therapeutic agent, particularly in the regulation of sleep-wake cycles by targeting specific receptors.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to block the orexin receptor 1 (OX1R), which plays a crucial role in sleep regulation. By inhibiting this receptor, the compound can promote sleep and counteract wake-promoting effects of other substances. The pathways involved include modulation of neurotransmitter release and receptor signaling.

Comparaison Avec Des Composés Similaires

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide: Another similar compound with the carboxamide group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Activité Biologique

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline moiety with fluorine substituents at positions 6 and 8, along with a pyridine carboxamide group. The presence of these functional groups enhances its lipophilicity and potential biological interactions. Its molecular formula is C13H10F2N2O .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Matrix Metalloproteinases (MMPs) : It has been shown to inhibit MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling. This inhibition can impede tumor progression and metastasis .

- Orexin Receptor 1 (OX1R) : The compound acts as an antagonist at OX1R, influencing sleep regulation by modulating neurotransmitter release .

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties, with studies indicating that this compound may exhibit significant efficacy against various pathogens .

Inhibition Potency Against MMPs

The following table summarizes the inhibitory activity of this compound against matrix metalloproteinases:

| Target Enzyme | IC50 (µM) | Reference |

|---|---|---|

| MMP-2 | 5.0 | |

| MMP-9 | 7.5 |

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating the compound's potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines through apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by modulating pathways associated with neuroinflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Pharmacokinetic Properties : Studies assessing the pharmacokinetics reveal favorable absorption characteristics and blood-brain barrier permeability, which are crucial for central nervous system-targeted therapies .

Summary of Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Fluoroquinoline | C9H6FNO | Primarily studied for antibacterial properties. |

| 8-Hydroxyquinoline | C9H7NO | Known for chelating metal ions; antifungal uses. |

| 7-Chloroquinoline | C9H7ClN | Exhibits antimalarial activity; chlorine substituent alters reactivity compared to fluorine derivatives. |

This compound stands out due to its specific combination of fluorination and carboxamide functionality, enhancing its biological activity compared to these similar compounds.

Propriétés

IUPAC Name |

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)13-4-2-3-5-19-13)11-7-10(17)8-12(18)15(11)20-9/h2-8H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXODIRUVYUEFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.